molecular formula C10H10N2O3 B13197261 2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one CAS No. 1256961-21-3

2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one

Cat. No.: B13197261
CAS No.: 1256961-21-3
M. Wt: 206.20 g/mol
InChI Key: MTCQWJLNHOOGTI-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one typically involves the nitration of 2-ethyl-2,3-dihydro-1H-isoindol-1-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances safety by minimizing human intervention in the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
  • 2-Ethyl-4-amino-2,3-dihydro-1H-isoindol-1-one
  • 2-Ethyl-4-nitro-1H-isoindole

Uniqueness

2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and nitro groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

1256961-21-3

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-ethyl-4-nitro-3H-isoindol-1-one

InChI

InChI=1S/C10H10N2O3/c1-2-11-6-8-7(10(11)13)4-3-5-9(8)12(14)15/h3-5H,2,6H2,1H3

InChI Key

MTCQWJLNHOOGTI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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